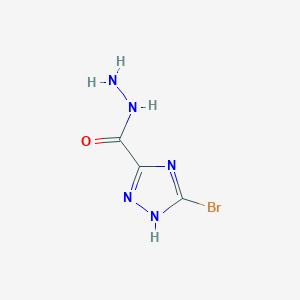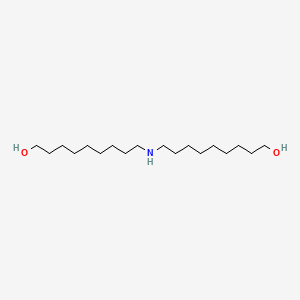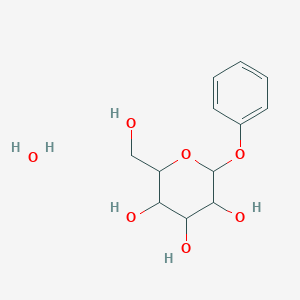
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and a carbohydrazide group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the corresponding triazole derivative, which can be further reacted with secondary amines and formaldehyde to produce various derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can form cyclic structures when reacted with suitable reagents.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones and other derivatives.
Common Reagents and Conditions:
Aqueous Sodium Hydroxide: Used for cyclization reactions.
Secondary Amines and Formaldehyde: Used for the synthesis of N-Mannich bases.
Major Products Formed:
N-Mannich Bases: Formed by reacting the triazole derivative with secondary amines and formaldehyde.
Hydrazones: Formed by condensation reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
5-Bromo-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Materials Science:
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbohydrazide group play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is known to exhibit significant antimicrobial and antiproliferative effects .
Comparación Con Compuestos Similares
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares a similar triazole core but has an amino group instead of a bromine atom.
Thiophene-Linked 1,2,4-Triazoles: These compounds have a thiophene ring linked to the triazole core, exhibiting different chemical and biological properties.
Uniqueness: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C3H4BrN5O |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
5-bromo-1H-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C3H4BrN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9) |
Clave InChI |
SERURHLFZYJKIP-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNC(=N1)Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
![Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B12501414.png)



![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12501450.png)
![1-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501458.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)
